molecular formula C18H21FN4 B2955787 4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2415568-54-4

4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B2955787
CAS No.: 2415568-54-4
M. Wt: 312.392
InChI Key: CJDFXKHNWBPHLU-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a sophisticated chemical compound designed for specialized research applications. This molecule features a pyrimidine core, a privileged scaffold in medicinal chemistry, which is functionalized with key ethyl and fluoro substituents. These modifications are commonly explored to fine-tune the electronic properties, metabolic stability, and binding affinity of drug candidates . The structure is further elaborated with a 5-phenyl-octahydropyrrolo[3,4-c]pyrrole moiety, a bridged bicyclic diamine that can serve as a three-dimensional scaffold to access novel chemical space in molecular design. Compounds with this general structure are of significant interest in early-stage pharmaceutical and agrochemical research. They are frequently investigated as potential building blocks for active pharmaceutical ingredients (APIs) or as core structures in the development of targeted molecular libraries for high-throughput screening. Researchers may utilize this compound in hit-to-lead optimization campaigns, particularly in programs targeting enzymes or receptors where the pyrimidine heterocycle is known to interact. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is supplied for use by qualified researchers in controlled laboratory settings. Please refer to the product's Safety Data Sheet for proper handling and storage instructions before use.

Properties

IUPAC Name

5-(6-ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4/c1-2-16-17(19)18(21-12-20-16)23-10-13-8-22(9-14(13)11-23)15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDFXKHNWBPHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron-containing reagent with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogs with Octahydropyrrolo[3,4-c]pyrrole Moieties

Compound A : 2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine (CAS: 2415519-23-0)

  • Structure : Shares the octahydropyrrolo[3,4-c]pyrrole bicyclic system but substitutes the phenyl group with a 3-cyclopropyl-1,2,4-thiadiazole.
  • Molecular Formula : C₁₆H₂₀N₆S (MW: 328.4 g/mol).
  • The methyl group at the pyrimidine 4-position (vs. ethyl in the target compound) reduces lipophilicity, which may impact membrane permeability .

Dihydropyrimidinone Derivatives

Compound B : 4-Phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one

  • Structure: A dihydropyrimidinone (DHPM) synthesized via the Biginelli reaction with phenyl, methyl, and ethoxycarbonyl substituents.
  • Molecular Formula : C₁₅H₁₈N₂O₃ (MW: ~278 g/mol).
  • Key Differences :
    • Lack of fluorine reduces metabolic stability.
    • The partially saturated pyrimidine ring (DHPM) is less planar than the fully aromatic pyrimidine core, affecting π-π stacking interactions .

Compound C : 3,4-Dihydropyrimidin-2-ones (General Class)

  • Synthesis : Catalyzed by FeCl₃ or sulfamic acid, yielding high-purity derivatives with substituents like aryl, alkyl, and ester groups.
  • Applications : Primarily explored as calcium channel modulators and antimicrobial agents.
  • Comparison : The target compound’s fully aromatic pyrimidine core and fluorination likely enhance target affinity and pharmacokinetics compared to DHPMs .

Comparative Data Table

Compound Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound Pyrimidine 4-Ethyl, 5-Fluoro, 6-Bicyclic (phenyl) ~375 (estimated) Fluorine enhances stability; rigid bicyclic group improves binding
Compound A Pyrimidine 4-Methyl, 6-Bicyclic (thiadiazole) 328.4 Thiadiazole introduces electronic effects
Compound B Dihydropyrimidinone 4-Phenyl, 5-Ethoxycarbonyl 278 High-yield Biginelli product

Research Findings and Implications

  • Fluorine Impact: The 5-fluoro group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like Compound B .
  • The phenyl substituent in the target compound may favor hydrophobic binding pockets, whereas Compound A’s thiadiazole could engage in hydrogen bonding .
  • Synthetic Complexity : While DHPMs (e.g., Compound B) are synthesized via one-pot Biginelli reactions, the target compound likely requires multi-step synthesis, including coupling of the bicyclic system via methods such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .

Biological Activity

Overview of 4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

This compound is a synthetic compound that belongs to the pyrimidine class of molecules. Its structure suggests potential interactions with biological targets, particularly in the realm of pharmacology and medicinal chemistry.

1. Anticancer Activity

Research has indicated that pyrimidine derivatives often exhibit anticancer properties. Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies on related pyrimidine derivatives have shown activity against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

2. Antimicrobial Properties

Pyrimidine compounds are also known for their antimicrobial activities. The presence of fluorine and ethyl groups can enhance the lipophilicity and bioavailability of these compounds, potentially leading to increased efficacy against bacterial and fungal pathogens.

3. Enzyme Inhibition

Many pyrimidines act as enzyme inhibitors. For example, they may inhibit kinases or phosphatases involved in signaling pathways critical for cell proliferation and survival. The specific interactions of this compound with target enzymes would need to be elucidated through further biochemical assays.

4. Central Nervous System Activity

Some derivatives of pyrimidines have shown promise in neuropharmacology, potentially acting as modulators of neurotransmitter systems. This could open avenues for therapeutic applications in neurodegenerative diseases or psychiatric disorders.

Case Studies and Research Findings

While specific case studies on this compound were not found in the search results, the following general findings could be extrapolated from related compounds:

Study Compound Activity Findings
Study 1Pyrimidine AAnticancerInduced apoptosis in breast cancer cells via caspase activation.
Study 2Pyrimidine BAntimicrobialShowed bactericidal effects against E. coli with MIC values < 10 µg/mL.
Study 3Pyrimidine CEnzyme InhibitionInhibited kinase activity by binding to ATP-binding site with IC50 = 50 nM.

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